molecular formula C26H21FO7 B1193401 PMMB-317

PMMB-317

Numéro de catalogue B1193401
Poids moléculaire: 464.4454
Clé InChI: IXGSOHPHTSESPK-ZRDIBKRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PMMB-317 is a novel potent irriversible dual inhibitor of tubulin and epidermal growth factor receptor (EGFR), inducing the apoptosis of A549 cells in a dose- and time-dependent manner, along with decrease in mitochondrial membrane potential (MMP), production of ROS and alterations in apoptosis-related protein levels.

Applications De Recherche Scientifique

1. Anticancer Properties

PMMB-317 has demonstrated significant potential in cancer research. A study found that PMMB-317, a derivative of shikonin combined with benzoylacrylic, exhibits potent inhibitory effects on both tubulin and the epidermal growth factor receptor (EGFR). In vitro assays showed that PMMB-317 had strong anti-EGFR activity and anti-proliferative effects against the A549 cell line, comparable to Afatinib. The compound induced apoptosis in A549 cells, decreased mitochondrial membrane potential, increased ROS production, and altered levels of apoptosis-related proteins. Additionally, it arrested the cell cycle at the G2/M phase, inhibited EGFR activity by blocking downstream signaling pathways, and suppressed cell migration through the Wnt/β-catenin signaling pathway. Molecular docking simulations indicated that PMMB-317 could bind to both EGFR and tubulin proteins, supporting its dual inhibitory role. These findings suggest that PMMB-317 could be a promising lead compound for developing new anticancer agents (Sun et al., 2019).

2. STAT3 Inhibition

In another study, PMMB-317 was identified as a STAT3 inhibitor. STAT3, an oncogenic protein frequently activated in human tumors, is a valid target for anticancer drug design. PMMB-317, based on modifications to the shikonin scaffold, showed a strong inhibitory profile against STAT3 in human breast cancer cells, especially MDA-MB-231 cells. It induced apoptosis in these cells, reduced mitochondrial membrane potential, produced ROS, and altered levels of apoptosis-related proteins. PMMB-317 specifically inhibited STAT3 activation, transcriptional activity, nuclear translocation, and the expression of downstream target genes, without significantly affecting STAT1 and STAT5. Moreover, in vivo studies revealed that PMMB-317 dramatically suppressed tumor growth in xenograft models, indicating its potential as a therapeutic anti-neoplastic agent (Qiu et al., 2017).

Propriétés

Nom du produit

PMMB-317

Formule moléculaire

C26H21FO7

Poids moléculaire

464.4454

Nom IUPAC

1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C26H21FO7/c1-14(2)3-11-22(34-23(32)12-10-18(28)15-4-6-16(27)7-5-15)17-13-21(31)24-19(29)8-9-20(30)25(24)26(17)33/h3-10,12-13,22,29-30H,11H2,1-2H3/b12-10+

Clé InChI

IXGSOHPHTSESPK-ZRDIBKRKSA-N

SMILES

O=C(OC(C(C1=O)=CC(C2=C1C(O)=CC=C2O)=O)C/C=C(C)\C)/C=C/C(C3=CC=C(F)C=C3)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PMMB-317;  PMMB 317;  PMMB317

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PMMB-317
Reactant of Route 2
PMMB-317
Reactant of Route 3
PMMB-317
Reactant of Route 4
PMMB-317
Reactant of Route 5
PMMB-317
Reactant of Route 6
PMMB-317

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.